molecular formula C11H11NO2 B137327 methyl 2-(1H-indol-3-yl)acetate CAS No. 1912-33-0

methyl 2-(1H-indol-3-yl)acetate

Cat. No.: B137327
CAS No.: 1912-33-0
M. Wt: 189.21 g/mol
InChI Key: KTHADMDGDNYQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is found naturally in various plants and is known for its significant biological activities. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-(1H-indol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 2-(1H-indol-3-yl)acetate, also known as Methyl indole-3-acetate, is an endogenous metabolite . It is found in various plants such as apples, beach peas (Lathyrus maritimus), purple beans (Vicia amurensis), wild soybeans (Glycine soja), and wild beans (Vigna catiang var. sinensis)

Mode of Action

It is known that indole derivatives, which include methyl indole-3-acetate, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It is known that indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . As Methyl indole-3-acetate is a derivative of indole, it may potentially influence similar biochemical pathways.

Pharmacokinetics

It is soluble in dmso at a concentration of 50 mg/ml , which suggests that it may have good bioavailability.

Result of Action

Methyl indole-3-acetate has been reported to have antitumor activity . .

Action Environment

It is known that the compound is found in various plants , suggesting that it may be stable in a variety of environmental conditions.

Safety and Hazards

Methyl 2-(1H-indol-3-yl)acetate is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Biochemical Analysis

Biochemical Properties

Methyl 2-(1H-indol-3-yl)acetate plays a crucial role in biochemical reactions. It is involved in various metabolic processes as an endogenous metabolite

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and effects are still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1H-indol-3-yl)acetate can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. Another method involves the reaction of indole-3-acetic acid with methanol in the presence of a strong acid like sulfuric acid, which leads to the esterification of the carboxylic acid group to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Indole-3-acetic acid.

    Reduction: Methyl 2-(1H-indol-3-yl)methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Methyl 2-(1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.

    Indole-3-butyric acid: Another plant hormone with a longer carbon chain, used as a rooting agent.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

This compound is unique due to its ester functional group, which makes it more lipophilic and affects its biological activity and solubility properties .

Properties

IUPAC Name

methyl 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHADMDGDNYQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172639
Record name Methyl indol-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1912-33-0
Record name Indole-3-acetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl indole-3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl indole-3-acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl indol-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl indol-3-ylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL INDOLE-3-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30TIF5OY0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Indole-3-methyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (0.2 equiv.) was carefully added to a solution of 1H-indol-3-ylacetic acid in MeOH (1 M) and the reaction was stirred at rt for 2.5 h. The solution was cooled with an ice bath, and aqueous 2 N NaOH (0.18 equiv.) was slowly added such that T<10° C. The solution was diluted with water, and solid K2CO3 was then added until pH was neutral. The solution was extracted with MTBE (2×), washed with water (2×), brine, dried over Na2SO4, filtered, and concentrated to give a brown syrup. The crude syrup was dissolved in MTBE (1.4 mL/g) and transferred to a three necked flask fitted with a temperature probe, mechanical stirrer, addition funnel and nitrogen inlet. Hex was then slowly added to the stirring solution over 1 h. More Hex was then added over 2 h then left overnight. The suspension was filtered, washed with Hex, and dried on the fit under nitrogen for 20 h to give the title compound (81%) as a light orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

Indole-3-acetic acid (25 g, 143 mmol) was dissolved in 500 mL of methanol and 5 mL of concentrated sulfuric acid was added. The resulting solution was heated under reflux overnight. TLC analysis indicated the absence of starting material and the reaction mixture was concentrated in vacuo. The residue was dissolved in 300 mL of ethyl ether, washed with 5% aqueous sodium bicarbonate (2×150 mL), dried over magnesium sulfate, filtered and concentrated to 24.09 g (89.1%) of the ester as a burgandy colored oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of commercially available (1H-indol-3-yl)acetic acid (200 g, 1.14 mol), methanol (2700 mL) and a saturated solution of HCl in diethyl ether (750 mL) was stirred at room temperature for 16 h. The solvent was removed in vacuo, and the residue was subjected to aqueous work-up under alkaline conditions by the use of aqueous ammonia to yield methyl (1H-indol-3-yl)acetate as an oil (202.5 g, 94%). The crude oil was dissolved in acetic acid (2 L), and sodium cyanoborohydride (60 g, 0.95 mol) was added in portions of 1 g over a period of 8 h. The resulting mixture was stirred at room temperature for 16 h and then poured onto an ice/water mixture. Aqueous work-up under alkaline conditions gave the crude product that was purified by flash chromatography (ethyl acetate/heptane 1:1) to give the title compound (97.3 g, 48%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of carboxylic acid 73 (10 g, 57.1 mmol) in MeOH (500 mL) was added dropwise thionyl chloride (21 mL, 285 mmol) at 0° C. The mixture was stirred at room temperature for 2 h and concentrated in vacuo to remove solvent. The residue was diluted with EtOAc and washed with aq. saturated NH4Cl solution, aq. saturated NaHCO3 solution and brine successively. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The crude titled compound 74 (10.9 g, quantitative) was used without further purification. MH+190.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-indol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1H-indol-3-yl)acetate
Reactant of Route 3
methyl 2-(1H-indol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1H-indol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1H-indol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1H-indol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.